molecular formula C15H23N5O3 B2611474 1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione CAS No. 585563-69-5

1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2611474
CAS No.: 585563-69-5
M. Wt: 321.381
InChI Key: KNMARECPOIBKFX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with the molecular formula C21H27N5O3 This compound belongs to the purine family and is characterized by its unique structure, which includes a morpholine ring and a propyl group attached to the purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides under basic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, where the morpholine acts as a nucleophile attacking an electrophilic carbon on the purine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific groups on the purine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant with a similar purine structure.

    Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, with bronchodilator and vasodilator properties.

    Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases like asthma.

Uniqueness

1,3-Dimethyl-8-morpholin-4-ylmethyl-7-propyl-3,7-dihydro-purine-2,6-dione is unique due to its specific structural features, such as the morpholine ring and propyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-4-5-20-11(10-19-6-8-23-9-7-19)16-13-12(20)14(21)18(3)15(22)17(13)2/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMARECPOIBKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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